Colistin A sodium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colistin is used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii . Colistin A sodium methanesulfonate is an inactive prodrug that is converted to colistin in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of colistin A sodium methanesulfonate involves the reaction of colistin with formaldehyde and sodium bisulfite. The primary amino groups of colistin are converted into the corresponding aminomethanesulfonic acid sodium salt . The process typically involves the following steps:
- Adjusting the pH of a colistin sulfate aqueous solution to 9-13 using ammonia water or sodium hydroxide solution.
- Stirring and reacting for 1-3 hours, followed by vacuum filtration.
- Adding methylolsulfonic acid sodium salt to the suspension and reacting for 1-24 hours at temperatures ranging from 10-90°C.
- Separating and purifying the reaction solution using mixed resins.
- Drying the final product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring consistent quality and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Colistin A sodium methanesulfonate undergoes hydrolysis in aqueous solutions, leading to the formation of colistin and partially sulfomethylated derivatives . The compound is stable under acidic conditions but hydrolyzes more rapidly under neutral or alkaline conditions .
Common Reagents and Conditions:
Hydrolysis: Water, varying pH conditions.
Substitution: Formaldehyde and sodium bisulfite for the initial synthesis.
Major Products Formed:
Hydrolysis Products: Colistin and partially sulfomethylated derivatives.
Scientific Research Applications
Colistin A sodium methanesulfonate is widely used in scientific research due to its antibacterial properties. Some key applications include:
Chemistry: Studying the permeability of bacterial cell membranes and the interaction with lipopolysaccharides.
Biology: Investigating the mechanisms of bacterial resistance and the effects of colistin on bacterial cells.
Industry: Used in the formulation of pharmaceutical products for treating severe bacterial infections.
Mechanism of Action
Colistin A sodium methanesulfonate exerts its effects by disrupting the bacterial cell membrane. The compound is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane. This interaction changes the membrane’s permeability, leading to cell lysis and death . Colistin binds to lipopolysaccharides and displaces divalent cations (calcium and magnesium) that stabilize the membrane structure .
Comparison with Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar antibacterial properties but higher toxicity.
Colistin Sulfate: A stable form of colistin used for oral and topical applications.
Uniqueness: Colistin A sodium methanesulfonate is unique due to its prodrug nature, which reduces toxicity when administered parenterally. It is converted to the active form, colistin, in the body, providing effective antibacterial action with a lower risk of nephrotoxicity compared to colistin sulfate and polymyxin B .
Properties
CAS No. |
24708-58-5 |
---|---|
Molecular Formula |
C58H105N16Na5O28S5 |
Molecular Weight |
1749.8 g/mol |
IUPAC Name |
pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6S)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45+,47-,48-;;;;;/m0...../s1 |
InChI Key |
IQWHCHZFYPIVRV-VVXJTWMDSA-I |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.